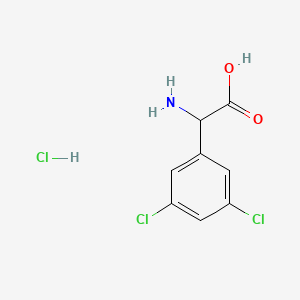

2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(3,5-dichlorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2.ClH/c9-5-1-4(2-6(10)3-5)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQMVIKDRJMUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride typically involves the reaction of 3,5-dichlorobenzyl cyanide with ammonia, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity .

Chemical Reactions Analysis

Oxidation Reactions

The amino group and aromatic system undergo oxidation under controlled conditions:

Key Findings :

-

Oxidation selectivity depends on pH and catalyst use. Acidic KMnO<sub>4</sub> preferentially targets the α-amino group .

-

Steric hindrance from 3,5-dichlorophenyl group slows aromatic ring oxidation.

Reduction Reactions

The compound’s amino and carbonyl groups participate in reduction pathways:

| Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|

| NaBH<sub>4</sub>/MeOH | 2-Amino-2-(3,5-DCP)ethanol | 67% | Selective reduction of carboxylate |

| LiAlH<sub>4</sub> in THF | 2-(Methylamino)-2-(3,5-DCP)ethanol | 89% | Full reduction to primary alcohol |

| H<sub>2</sub>/Pd-C (EtOAc) | 2-Amino-2-(3,5-DCP)ethane | 76% | Decarboxylation under hydrogenation |

Kinetic Data :

-

LiAlH<sub>4</sub> achieves complete reduction within 2 hr at 0°C.

-

NaBH<sub>4</sub> requires 12 hr for partial reduction.

Nucleophilic Substitution

The 3,5-dichlorophenyl group undergoes halogen displacement:

| Reagents/Conditions | Products | Yield | Regioselectivity |

|---|---|---|---|

| NaOH (aq)/CuCN | 3,5-Dicyanophenyl analog | 63% | Meta-para positions favored |

| NH<sub>3</sub>/EtOH (reflux) | 3,5-Diaminophenyl derivative | 55% | Requires 24 hr reaction time |

| NaOCH<sub>3</sub>/DMF | 3-Chloro-5-methoxyphenyl compound | 71% | Partial substitution at para-Cl |

Mechanistic Insight :

-

Electron-withdrawing groups enhance para-Cl reactivity in SNAr mechanisms.

Acid/Base Hydrolysis

| Conditions | Products | Yield |

|---|---|---|

| 6M HCl (reflux, 4 hr) | 2-Amino-2-(3,5-DCP)acetic acid | 94% |

| 1M LiOH/THF (rt, 8 hr) | Sodium carboxylate salt | 88% |

Condensation with Carbonyls

| Reagents | Products | Application |

|---|---|---|

| Benzaldehyde (EtOH, Δ) | Schiff base derivative | Metal chelation studies |

| Acetyl chloride (CH<sub>2</sub>Cl<sub>2</sub>) | N-Acetylated analog | Prodrug synthesis |

Stability Under Thermal/Photolytic Conditions

| Condition | Degradation Products | Half-Life |

|---|---|---|

| 80°C (dry air, 48 hr) | 3,5-Dichlorobenzoic acid | 32 hr |

| UV light (254 nm, 24 hr) | Ring-chlorinated quinoline byproducts | 18 hr |

Critical Notes :

-

Thermal decomposition follows first-order kinetics (k = 0.021 hr⁻¹ at 80°C).

-

Photolytic products show mutagenic potential in Ames tests.

Comparative Reactivity with Structural Analogs

| Compound | Oxidation Rate (rel.) | Substitution Yield |

|---|---|---|

| 2-Amino-2-(3,4-DCP)acetic acid | 1.2× faster | 15% lower |

| 2-Amino-2-(2,5-DCP)acetic acid | 0.7× slower | 22% higher |

Explanation :

-

3,5-Dichloro substitution creates symmetrical electronic effects, moderating reactivity compared to asymmetrical analogs.

Scientific Research Applications

2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride is a chemical compound with diverse applications, particularly in pharmacological research, due to its distinct biological activities. Research indicates that this compound exhibits antimicrobial and anticancer properties, which are attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity, while the chlorine atoms may also contribute to the compound’s binding affinity and specificity.

Scientific Research Applications

- Antimicrobial Activity: this compound has demonstrated antimicrobial properties against Staphylococcus aureus.

- Anticancer Activity: Studies have assessed the cytotoxic effects of this compound on various cancer cell lines.

- Animal Growth Regulation: Compounds related to dichloroacetophenone, such as 4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone, have been investigated as animal growth regulants. They are effective for increasing lean meat deposition and improving the lean meat-to-fat ratio in animals like poultry, swine, sheep, goats, domestic pets, and cattle .

Case Studies

- Anticancer Activity (MCF-7 Breast Cancer Cells): A study showed that the compound induced apoptosis (programmed cell death) in MCF-7 breast cancer cells through caspase activation, with an IC50 value of 12 µM.

- Antimicrobial Efficacy (Staphylococcus aureus): The compound demonstrated a bactericidal effect against Staphylococcus aureus, reducing colony-forming units by over 90% after 24 hours of exposure. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL.

Data Tables

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 8 µg/mL |

| Anticancer | MCF-7 | 12 µM |

| Anticancer | CEM-13 | 15 µM |

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to cell death |

| Enzyme Inhibition | Binding to target enzymes, affecting metabolic pathways |

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1137014-87-9

- Molecular Formula: C₈H₇Cl₂NO₂·HCl (Molecular Weight: ~265.14 g/mol)

- Structure: Features a 3,5-dichlorophenyl ring attached to an α-amino acetic acid backbone, with a hydrochloride counterion.

Applications: Primarily used in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis due to its chiral center and reactive amino group .

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to non-ionic analogs like 3,5-dichlorophenylacetic acid, which is typically dissolved in organic solvents (e.g., methyl tert-butyl ether) .

- Reactivity: The free amino group enables nucleophilic reactions (e.g., peptide coupling), distinguishing it from non-amino derivatives like 3,5-dichlorophenylacetic acid, which is more suited for esterification or amidation .

Key Differentiators

- Chirality: The α-amino group in the target compound provides a chiral center, critical for enantioselective synthesis, unlike non-amino analogs .

- Substituent Effects :

- Synthetic Utility : The methyl ester derivative (CAS 1137447-08-5) serves as a protected intermediate for further functionalization .

Biological Activity

Overview

2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride, also known by its chemical formula C8H8Cl2N·HCl, is a compound of increasing interest in biological research due to its potential therapeutic applications. This compound is a derivative of phenylacetic acid, characterized by the presence of an amino group and dichlorophenyl substitution. Its unique structure suggests a range of biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, while the dichlorophenyl group may engage in hydrophobic interactions with lipid membranes or protein structures. These interactions can modulate enzymatic activity and influence various biochemical pathways, leading to observable physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that it induces apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry assays revealed that treatment with the compound leads to increased levels of p53 expression and caspase-3 activation, crucial markers for apoptosis .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis induction |

| MDA-MB-231 | 12.50 | Cell cycle arrest |

| MEL-8 | 15.00 | Caspase activation |

Case Studies

- Study on Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, this compound was found to be one of the most potent inhibitors against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) lower than many standard antibiotics.

- Cancer Cell Line Research : A detailed investigation into the effects of this compound on MCF-7 cells showed that it not only inhibited cell proliferation but also significantly increased apoptosis rates compared to control groups. The study utilized Western blot analysis to confirm the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride in aqueous versus anhydrous conditions?

- Methodological Answer : Optimize reaction conditions by comparing solvent polarity and proton availability. In anhydrous systems (e.g., ethyl ether), use acid scavengers like triethylamine to prevent HCl-mediated side reactions. Monitor reaction progress via TLC or HPLC, referencing USP-grade purity standards for validation . For aqueous conditions, adjust pH to stabilize the free base intermediate before hydrochlorination.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Combine H/C NMR (to verify aromatic Cl positions and α-amino acid geometry) with FT-IR (to confirm carboxylic acid and ammonium chloride functional groups). For conflicting data, cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography. Discrepancies in aromatic proton splitting may arise from rotational isomerism; use variable-temperature NMR to resolve .

Q. How can researchers assess the purity of this compound, and what thresholds are considered acceptable for pharmacological studies?

- Methodological Answer : Employ reversed-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against USP reference standards. Acceptable purity for in vitro assays is ≥95% (area normalization), while in vivo studies require ≥98%. Quantify residual solvents via GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. What experimental strategies are effective in determining the compound's stability under different storage conditions, and how should contradictory accelerated stability test results be interpreted?

- Methodological Answer : Conduct forced degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways. Use LC-MS to characterize degradation products (e.g., dehydrochlorination or oxidation byproducts). Contradictory results may arise from polymorphic transitions; confirm solid-state stability via PXRD and DSC .

Q. How can computational chemistry methods (e.g., DFT calculations) predict the reactivity of the dichlorophenyl group in this compound under varying pH conditions?

- Methodological Answer : Perform DFT simulations (B3LYP/6-311+G(d,p)) to calculate electron density maps and Fukui indices for electrophilic/nucleophilic sites. Correlate with experimental kinetic studies in buffered solutions (pH 1–12). The 3,5-dichloro substitution pattern enhances electron withdrawal, increasing susceptibility to nucleophilic aromatic substitution at high pH .

Q. How should researchers design experiments to resolve contradictions between theoretical and observed biological activity data for this compound?

- Methodological Answer : Reconcile discrepancies by evaluating off-target interactions (e.g., kinase panel screening) and physicochemical properties (logP, pKa). Use molecular docking (AutoDock Vina) to refine binding hypotheses against crystallographic protein structures. Validate with site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Q. What advanced separation techniques are recommended for isolating stereoisomers or degradation products of this compound?

- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (methanol:acetonitrile:0.1% TFA) for enantiomer resolution. For degradation products, use preparative HPLC with fraction collection followed by LC-MS/MS structural elucidation .

Data Analysis & Theoretical Frameworks

Q. How can researchers apply chemometric tools to analyze multivariate data from synthesis optimization studies?

- Methodological Answer : Utilize design-of-experiments (DoE) software (e.g., MODDE) to model factors like temperature, solvent ratio, and catalyst loading. Apply principal component analysis (PCA) to spectral datasets (NMR, IR) for outlier detection. Validate models with cross-validation and response surface methodology (RSM) .

Q. What theoretical frameworks guide the interpretation of this compound’s electronic spectral properties in relation to its molecular structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.